molecular formula C12H14O2 B2760939 1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one CAS No. 54064-36-7

1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one

Cat. No.: B2760939
CAS No.: 54064-36-7
M. Wt: 190.242
InChI Key: CIFHCHHNJJMKPJ-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one is an organic compound with the molecular formula C12H14O2 It features a cyclopropyl ring attached to an ethanone group, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzylideneacetone with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a solvent like dichloromethane and a catalyst such as zinc-copper couple for the Simmons-Smith reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 4-methoxyphenylacetic acid.

    Reduction: 1-[2-(4-Methoxyphenyl)cyclopropyl]ethanol.

    Substitution: 1-[2-(4-Hydroxyphenyl)cyclopropyl]-1-ethanone.

Scientific Research Applications

1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[2-(4-Hydroxyphenyl)cyclopropyl]-1-ethanone
  • 1-[2-(4-Methylphenyl)cyclopropyl]-1-ethanone
  • 1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone

Comparison: 1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to its analogs with different substituents (e.g., hydroxy, methyl, chloro), the methoxy group can enhance its solubility and potentially its biological activity .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(13)11-7-12(11)9-3-5-10(14-2)6-4-9/h3-6,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFHCHHNJJMKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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